N-[4-(butan-2-yl)phenyl]-4-nitrobenzamide
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Overview
Description
N-[4-(butan-2-yl)phenyl]-4-nitrobenzamide is an organic compound with the molecular formula C17H18N2O3 It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with 4-(butan-2-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form different derivatives.
Oxidation: The butan-2-yl group can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-amino-N-[4-(butan-2-yl)phenyl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 4-nitro-N-[4-(butan-2-yl)phenyl]benzamide derivatives with oxidized side chains.
Scientific Research Applications
N-[4-(butan-2-yl)phenyl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s biological effects. Additionally, the amide group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
N-[4-(butan-2-yl)phenyl]-2-nitrobenzamide: Similar structure but with the nitro group in a different position.
N-[4-(butan-2-yl)phenyl]-4-aminobenzamide: Reduction product of the nitro compound.
N-[4-(butan-2-yl)phenyl]-4-chlorobenzamide: Substitution product with a chlorine atom instead of a nitro group.
Uniqueness
N-[4-(butan-2-yl)phenyl]-4-nitrobenzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both a nitro group and a butan-2-yl group provides a distinct combination of electronic and steric effects, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-12(2)13-4-8-15(9-5-13)18-17(20)14-6-10-16(11-7-14)19(21)22/h4-12H,3H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZSMJWZKJBVGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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